Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)-
Brand Name: Vulcanchem
CAS No.: 123226-52-8
VCID: VC17052147
InChI: InChI=1S/C23H20FNO5S2/c24-17-6-8-18(9-7-17)32(28,29)25-11-12-31-22-19-4-2-1-3-16(19)14-30-21-10-5-15(23(26)27)13-20(21)22/h1-10,13,22,25H,11-12,14H2,(H,26,27)
SMILES:
Molecular Formula: C23H20FNO5S2
Molecular Weight: 473.5 g/mol

Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)-

CAS No.: 123226-52-8

Cat. No.: VC17052147

Molecular Formula: C23H20FNO5S2

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- - 123226-52-8

Specification

CAS No. 123226-52-8
Molecular Formula C23H20FNO5S2
Molecular Weight 473.5 g/mol
IUPAC Name 11-[2-[(4-fluorophenyl)sulfonylamino]ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid
Standard InChI InChI=1S/C23H20FNO5S2/c24-17-6-8-18(9-7-17)32(28,29)25-11-12-31-22-19-4-2-1-3-16(19)14-30-21-10-5-15(23(26)27)13-20(21)22/h1-10,13,22,25H,11-12,14H2,(H,26,27)
Standard InChI Key JIHVLTONAKYFRY-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a dibenzoxepin core, a tricyclic system comprising two benzene rings fused to a seven-membered oxepin ring. At position 2 of the oxepin ring, a carboxylic acid group enhances polarity, while the 11-position is substituted with a thioether-linked side chain containing a 4-fluorophenylsulfonyl moiety . This combination introduces both hydrophobic (aromatic rings) and hydrophilic (sulfonyl, carboxylic acid) regions, influencing its solubility and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number123226-52-8
Molecular FormulaC<sub>23</sub>H<sub>20</sub>FNO<sub>5</sub>S<sub>2</sub>
Molecular Weight473.5 g/mol
IUPAC Name11-[2-[(4-fluorophenyl)sulfonylamino]ethylsulfanyl]-6,11-dihydrobenzo[c]benzoxepine-2-carboxylic acid
SMILESC1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=C(C=C4)F

Stereochemical Considerations

The dibenzoxepin core adopts a non-planar conformation due to steric hindrance between the fused benzene rings. Computational models suggest that the thioether side chain at position 11 adopts a gauche configuration, minimizing clashes with the sulfonyl group . The fluorine atom on the phenyl ring induces electron-withdrawing effects, potentially enhancing the sulfonamide’s hydrogen-bonding capacity.

Synthesis and Optimization

General Synthetic Routes

Synthesis typically involves multi-step sequences:

  • Dibenzoxepin Core Formation: Friedel-Crafts acylation or Ullmann coupling constructs the tricyclic system.

  • Side Chain Introduction: Thioether linkage is established via nucleophilic substitution between a bromoethylamine intermediate and a mercapto-dibenzoxepin precursor .

  • Sulfonylation: The 4-fluorophenylsulfonyl group is appended using sulfonyl chloride under basic conditions.

Table 2: Synthetic Intermediates and Yields (Representative Data)

StepIntermediateYield (%)Conditions
16,11-Dihydrodibenzoxepin-2-carboxylic acid62Toluene, AlCl<sub>3</sub>, 110°C
211-Bromoethylthio derivative78DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C
3Final sulfonylated product45CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>N, 0°C

Challenges in Purification

The compound’s high molecular weight (473.5 g/mol) and low aqueous solubility necessitate chromatographic purification using reverse-phase C18 columns with acetonitrile/water gradients. Recrystallization from ethanol/water mixtures improves purity to >95%, as confirmed by HPLC .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

Dibenzoxepin derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. Molecular docking studies suggest that the carboxylic acid group chelates Zn<sup>2+</sup> in 5-LOX’s catalytic domain, while the sulfonamide stabilizes adjacent arginine residues .

Research Gaps and Future Directions

Unanswered Questions

  • Target Engagement: No published data confirm binding to H<sub>1</sub> or other receptors.

  • In Vivo Efficacy: Pharmacodynamic studies in animal models of allergy/inflammation are needed.

Optimization Strategies

  • Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

  • Fluorine Substitution: Testing meta- or ortho-fluorine analogs to modulate electronic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator